Ethyl trans-4-ethoxycinnamate

描述

The exact mass of the compound Ethyl p-ethoxycinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

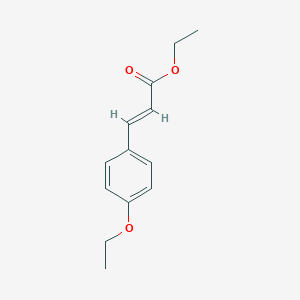

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1504-69-4 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC 名称 |

ethyl 3-(4-ethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |

InChI 键 |

XFRWZVXVZIQXFI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC |

手性 SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |

规范 SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC |

其他CAS编号 |

1504-69-4 75332-46-6 |

产品来源 |

United States |

Photophysical and Photochemical Dynamics of Cinnamate Esters

Photoisomerization Mechanisms and Kinetics

Upon absorption of UV photons, the most significant and primary photochemical reaction for cinnamate (B1238496) esters is the isomerization around the ethylenic double bond. This process involves the conversion of the thermodynamically stable trans (E) isomer to the cis (Z) isomer. This reversible reaction continues until a photostationary state is reached, where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) reactions are equal.

The photoisomerization of cinnamate esters like 2-ethylhexyl 4-methoxycinnamate (EHMC or Octinoxate), a widely studied model compound, is a highly efficient deactivation channel for the absorbed UV energy. consensus.app The process effectively converts harmful UV radiation into thermal energy. consensus.appnih.gov The trans isomer is the primary UV-absorbing species. rsc.orgnih.gov Following UV-B excitation to the first excited singlet state (S₁; a ¹ππ* state), the molecule undergoes a series of rapid, non-radiative decay (NRD) processes. nih.govacs.org

Studies on EHMC have elucidated a multi-step pathway for this energy conversion:

Excitation : The trans-EHMC molecule absorbs a UV-B photon, promoting an electron to the S₁ (¹ππ*) excited state. researchgate.net

Internal Conversion : From the S₁ state, the molecule undergoes a very fast internal conversion (IC) to a lower-energy "dark" singlet state, the ¹nπ* state. nih.govacs.orgresearchgate.net The rate constant for this process is on the order of 10¹⁰–10¹¹ s⁻¹. nih.govacs.org This step acts as a bottleneck, as direct repopulation of the ground state from the initial ¹ππ* state is not the primary decay route. nih.govacs.org

Intersystem Crossing : From the ¹nπ* state, the molecule can undergo intersystem crossing (ISC) to populate a transient triplet state, T₁ (³ππ*). nih.govresearchgate.net For EHMC, this triplet state has been identified with a lifetime of approximately 20 nanoseconds. nih.govacs.orgresearchgate.net

| Parameter | Value (for EHMC model) | Source(s) |

| Primary Isomerization | trans (E) → cis (Z) | researchgate.netresearchgate.net |

| S₁ (¹ππ) → ¹nπ IC Rate** | ~10¹⁰–10¹¹ s⁻¹ | nih.govacs.org |

| T₁ (³ππ) Lifetime | ~20 ns | nih.govacs.orgresearchgate.net |

| T₁ (³ππ) Energy | 18400 cm⁻¹ | nih.govacs.orgresearchgate.net |

The efficiency of photoisomerization and the corresponding quantum yields in cinnamate esters are sensitive to both the electronic nature of substituents on the phenyl ring and the steric bulk of the ester group.

Electronic Influences : The position of substituents, such as the ethoxy group in Ethyl trans-4-ethoxycinnamate, significantly affects photophysical properties. Studies on various methoxy-substituted 2-ethylhexylcinnamates have shown that the fluorescence quantum yields, and by extension, the efficiency of non-radiative decay pathways like isomerization, vary strongly with the substitution pattern. researchgate.net

Para-substitution (as in this compound and EHMC) leads to nearly degenerate S₁ (¹ππ) and S₂ (¹ππ) states. This arrangement results in strongly quenched fluorescence and promotes efficient non-radiative decay, which is ideal for a UV filter. researchgate.net

Meta-substitution , in contrast, splits the two lowest ππ* states, resulting in stronger fluorescence and a higher barrier for non-radiative decay. researchgate.net

Steric Influences : While the core photochemical process occurs at the cinnamate chromophore, the ester group can influence the kinetics and the position of the photostationary state. The polarity of the solvent or surrounding medium also plays a critical role. The rate constant for photodegradation (which is linked to photoisomerization) increases with decreasing polarity of the surrounding oil phase in sunscreen emulsions. rsc.orgnih.gov This is because a lower polarity environment favors a higher molar fraction of the trans-isomer, which absorbs photons more strongly than the cis-isomer, thus accelerating the photoreaction. rsc.orgnih.gov

Excited State Photophysics and Non-Radiative Relaxation Processes

The primary function of a cinnamate UV filter is to dissipate absorbed UV energy harmlessly as heat through non-radiative relaxation processes, thereby preventing the energy from causing photochemical damage to the skin. utoronto.ca The journey from the initial excited state back to the ground state is extremely rapid and complex.

Ultrafast spectroscopic techniques are essential for mapping the rapid events that follow photon absorption. tandfonline.com Studies using methods like picosecond and nanosecond pump-probe spectroscopy on model compounds like EHMC and methyl cinnamate (MC) have been crucial in determining the lifetimes of the transient states involved in deactivation. nih.govacs.orgtandfonline.com

For instance, time-resolved studies on methyl cinnamate, a simpler model, determined the lifetime of the initially excited S₁ (¹ππ) state to be approximately 4.5 picoseconds before it decays to the lower-lying ¹nπ state. tandfonline.com Similarly, picosecond pump-probe spectroscopy on EHMC revealed that the decay from its S₁ state occurs with a rate constant of 10¹⁰–10¹¹ s⁻¹, corresponding to a lifetime in the range of 10-100 picoseconds. nih.govacs.org These ultrafast lifetimes are characteristic of efficient non-radiative decay channels that allow for rapid and safe dissipation of the absorbed UV energy. tandfonline.com

| Compound | Excited State | Lifetime | Spectroscopic Method | Source(s) |

| Methyl Cinnamate | S₁ (¹ππ) | ~4.5 ps | TR-IY, TR-PES | tandfonline.com |

| 2-Ethylhexyl 4-methoxycinnamate | S₁ (¹ππ) | 10-100 ps | Picosecond pump-probe | nih.govacs.org |

| 2-Ethylhexyl 4-methoxycinnamate | T₁ (³ππ*) | ~20 ns | Nanosecond pump-probe | nih.govacs.org |

TR-IY: Time-Resolved Ion Yield; TR-PES: Time-Resolved Photoelectron Spectroscopy.

Conical intersections (CIs) are crucial features on the potential energy surfaces of molecules that facilitate highly efficient, ultrafast non-radiative transitions between electronic states. chemrxiv.org In cinnamate esters, CIs provide a pathway for the molecule to rapidly return from an excited electronic state to the ground state. researchgate.net The twisting of the ethylenic double bond, which is central to the trans-cis isomerization, is a key coordinate leading to a conical intersection between the S₁ and S₀ potential energy surfaces. Accessing this CI allows the population in the excited state to be funneled directly back to the ground state, completing the photoprotective cycle. The accessibility of these CI geometries is a robust indicator of the efficiency of non-radiative decay. chemrxiv.org

Photodegradation Pathways and By-product Characterization

While photoisomerization is the primary and reversible photochemical process, cinnamate esters can also undergo irreversible photodegradation, especially under prolonged UV exposure or when aggregated. rsc.orgrsc.org This degradation can reduce the effectiveness of the UV filter. researchgate.net

Gas-phase laser photodissociation studies on protonated EHMC ([OMC·H]⁺) have been used to characterize its intrinsic photostability and identify fragmentation pathways. nih.govmdpi.com The major photofragments observed correspond to bond cleavage on either side of the ester group's ether oxygen or at the C-C bond adjacent to the ester carbonyl group. nih.govmdpi.com

Commonly identified photodegradation by-products or fragments for EHMC include:

m/z 179 : Corresponding to 4-methoxycinnamic acid. nih.govmdpi.com

m/z 161 : Corresponding to 4-methoxycinnamaldehyde, likely formed via a secondary fragmentation. nih.govmdpi.com

m/z 133 : A fragment uniquely produced through a photochemical route, indicating rupture of the C-C bond next to the ester carbonyl. nih.govpreprints.org

In some environments, particularly when aggregated in films or aqueous suspensions, EHMC can undergo more complex photochemistry, leading to the formation of multiple photoproducts, including cyclobutane (B1203170) dimers ([2+2] cycloaddition products). rsc.orgnih.govrsc.org Some of these degradation products may absorb into the UV-A region and have long-lived excited states, which is an undesirable outcome for a UV-B filter. rsc.org

| By-product/Fragment (from EHMC) | Mass-to-Charge Ratio (m/z) | Proposed Identity | Source(s) |

| Fragment 1 | 179 | 4-methoxycinnamic acid | nih.govmdpi.com |

| Fragment 2 | 161 | 4-methoxycinnamaldehyde | nih.govmdpi.com |

| Fragment 3 | 133 | Product of C-C bond rupture adjacent to carbonyl | nih.govpreprints.org |

| Dimer Products | N/A | Cyclobutane dimers (truxillic/truxinic type) | mdpi.com |

Identification of Photolytic Products Under Various Irradiation Conditions

Beyond isomerization, direct photolysis can lead to the cleavage of molecular bonds, yielding smaller compounds. For instance, studies on octyl methoxycinnamate (OMC), another close analog, have identified 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol as major photoproducts. researchgate.net It is important to note that the photoproducts themselves can exhibit different toxicological profiles compared to the parent compound. researchgate.net

The table below summarizes the key photolytic products identified in studies of 2-ethylhexyl 4-methoxycinnamate, which can be considered indicative of the types of products that may be formed from the photolysis of this compound.

| Parent Compound | Irradiation Condition | Identified Photolytic Products |

| 2-ethylhexyl 4-methoxycinnamate (EHMC) | UV Irradiation | cis-2-ethylhexyl 4-methoxycinnamate |

| 4-methoxycinnamic acid | ||

| 2-ethylhexanol | ||

| 4-methoxybenzaldehyde | ||

| Cyclodimers (e.g., d-truxinate and a-truxillate) |

Data extrapolated from studies on 2-ethylhexyl 4-methoxycinnamate (EHMC/OMC).

Mechanisms of Photodegradation in the Presence of Reactive Species

The photodegradation of cinnamate esters can be significantly influenced by the presence of reactive species like oxygen and chlorine, which are relevant in environmental contexts such as swimming pools.

In the presence of oxygen , the formation of reactive oxygen species (ROS) can accelerate the degradation of these compounds. While direct photolysis is a key pathway, the interaction with ROS can lead to a more complex array of degradation products.

In the presence of chlorine , as found in chlorinated water, cinnamate esters like EHMC can undergo reactions to form chlorinated by-products. nih.govresearchgate.net Studies have shown that the reaction of EHMC with hypochlorous acid (HOCl), the active species in chlorinated water, can lead to the formation of various chlorinated compounds. nih.gov The primary attack is often on the C=C double bond of the cinnamate structure. nih.gov This can result in the formation of products such as chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. researchgate.net

The reaction with chlorine can proceed even in the dark, but the presence of UV radiation can alter the distribution and formation of breakdown products. nih.gov Interestingly, in some cases, UV irradiation in the presence of chlorine may lead to a less complex mixture of by-products compared to the reaction in the absence of light. nih.gov The chemical transformation in chlorinated water has been found to follow pseudo-first-order kinetics for EHMC. researchgate.net

The following table outlines the types of degradation products formed from EHMC in the presence of reactive chlorine species.

| Parent Compound | Reactive Species | Identified Degradation Products |

| 2-ethylhexyl 4-methoxycinnamate (EHMC) | Chlorine (HOCl) | Mono- and di-chloro-substituted EHMC |

| 2-ethylhexyl chloroacetate | ||

| 1-chloro-4-methoxybenzene | ||

| 3-chloro-4-methoxybenzaldehyde | ||

| Chloro-substituted 4-methoxycinnamic acid | ||

| Chloro-substituted 4-methoxyphenol |

Data based on studies of 2-ethylhexyl 4-methoxycinnamate (EHMC).

Photocycloaddition Reactions: Exploring Dimerization and Polymerization Processes

Upon absorption of UV radiation, cinnamate esters can undergo [2+2] photocycloaddition reactions, leading to the formation of cyclobutane dimers. nih.gov This dimerization process is a significant pathway for the photodegradation of these compounds and contributes to the loss of their UV-filtering capacity. The kinetics of this photoreaction for EHMC have been shown to follow a second-order rate law. nih.gov

The dimerization of cinnamate esters can result in the formation of different stereoisomers of the cyclobutane ring, such as α-truxillic acid and β-truxinic acid derivatives. Studies on octyl methoxycinnamate have confirmed the formation of cyclodimers as a result of direct photolysis in aqueous solutions. nih.govcolab.ws

While dimerization is a well-documented process, the potential for further polymerization of cinnamate esters through photocycloaddition reactions is also a consideration, particularly at high concentrations or in specific formulations. These processes can lead to the formation of higher molecular weight oligomers and polymers, which would significantly alter the properties of the system.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetic Stability

Quantum mechanical calculations are fundamental to understanding the behavior of ethyl trans-4-ethoxycinnamate at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Ground and Excited State Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It is particularly valuable for determining the geometries and energies of both the ground and excited electronic states of compounds like this compound. In DFT, the energy of the system is expressed as a functional of the electron density.

For related 4-alkoxycinnamic acids, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize molecular structures and calculate key electronic parameters. researchgate.netjmcs.org.mx For this compound, such calculations would reveal a planar, conjugated structure, which contributes to its stability and its ability to absorb UV radiation. researchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic excitation properties and chemical reactivity. For a similar molecule, trans-4-methoxycinnamic acid, the HOMO-LUMO gap was calculated to be 4.2885 eV, indicating good stability. researchgate.netrsisinternational.org

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate the excited states of molecules. rsisinternational.org This method is instrumental in simulating the UV-Vis absorption spectrum of this compound, providing insights into its photophysical behavior. rsisinternational.orgrsisinternational.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π→π* transitions for this type of conjugated system. nih.gov

Higher-Level Ab Initio Methods for Accurate Photochemical Descriptions

For a more precise description of photochemical processes, such as photoisomerization, higher-level ab initio methods are often necessary. These methods, while more computationally expensive than DFT, provide a more accurate treatment of electron correlation effects, which are critical in excited states.

Methods like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Multi-State CASPT2 (MS-CASPT2) are employed to study the potential energy surfaces of the excited states of cinnamate (B1238496) derivatives. These calculations can map out the pathways for photochemical reactions, such as the trans to cis isomerization, and identify key features like conical intersections, which are points where different electronic states have the same energy and are crucial for understanding nonradiative decay processes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound. ethz.chnih.gov

While large-scale conformational changes are limited in the relatively rigid structure of this compound, MD simulations can explore the flexibility of the ethyl and ethoxy groups and the rotational barriers around single bonds. jmcs.org.mxsapub.orgresearchgate.net These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in various solvents. Understanding the conformational preferences is important as it can influence the molecule's spectroscopic properties and its interactions with other molecules. For flexible molecules, accelerated MD techniques can be used to enhance the sampling of conformational space. nih.gov

Computational Elucidation of Reaction Mechanisms, Transition States, and Activation Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. uci.edu For this compound, a key reaction is the photochemical trans to cis isomerization upon absorption of UV radiation.

Theoretical studies on related cinnamates have shown that this isomerization can proceed through different pathways, including rotation around the carbon-carbon double bond in the excited state. researchgate.net Computational methods can be used to calculate the potential energy surface of the excited state, revealing the minimum energy path for the isomerization. The transition state for this process can be located, and its energy can be calculated to determine the activation barrier. For substituted methylcinnamates, the nature of the substituent on the phenyl ring has been shown to influence the decay mechanism from the excited state. researchgate.net

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. As mentioned, TD-DFT is a common method for predicting UV-Vis absorption spectra. researchgate.netrsisinternational.org

In addition to UV-Vis spectra, vibrational spectra (infrared and Raman) can also be calculated using methods like DFT. rsisinternational.orgrsisinternational.org These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectra with experimental spectra, a detailed assignment of the vibrational bands can be made, which helps to confirm the molecule's structure. For trans-4-methoxycinnamic acid, DFT calculations have been used to interpret its IR and Raman spectra. rsisinternational.orgrsisinternational.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. jmcs.org.mx These calculations can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule and its conformers.

Analysis of Electron Density Distributions and Reactivity Indices

The analysis of the electron density distribution in a molecule provides valuable information about its chemical bonding and reactivity. Reactivity indices derived from conceptual DFT are useful for predicting the reactive sites of a molecule. chemrxiv.orgwikipedia.orgresearchgate.net

The Fukui function , f(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.netfaccts.de For an α,β-unsaturated ester like this compound, the Fukui function can be used to predict the relative reactivity of the different carbon atoms in the conjugated system. Studies on similar α,β-unsaturated systems have shown that the Fukui function can successfully predict the most reactive sites for nucleophilic attack. chemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a description of the bonding in terms of localized orbitals. researchgate.net From NBO analysis, one can obtain natural charges on the atoms and Wiberg bond indexes . Wiberg bond indices are a measure of the bond order. unibe.chyoutube.comscielo.org.mx For a cinnamic acid derivative, Wiberg bond indices have been calculated to quantify the bond orders within the molecule. unibe.ch This analysis can reveal the degree of electron delocalization in the conjugated system of this compound.

Below is a table summarizing the theoretical and computational chemistry approaches discussed:

| Approach | Method(s) | Information Obtained |

| Quantum Mechanical Calculations | DFT, TD-DFT, MP2, CASSCF, MS-CASPT2 | Ground and excited state geometries and energies, electronic structure, HOMO-LUMO gap, photochemical pathways. |

| Molecular Dynamics Simulations | MD, Accelerated MD | Conformational landscapes, dynamic behavior, flexibility of substituent groups, solvent effects. |

| Reaction Mechanism Elucidation | DFT, CASSCF | Reaction pathways (e.g., photoisomerization), transition state structures, activation barriers. |

| Spectroscopic Parameter Prediction | TD-DFT, DFT | UV-Vis absorption spectra, IR and Raman vibrational frequencies, NMR chemical shifts. |

| Electron Density and Reactivity Analysis | Conceptual DFT, NBO | Fukui function (reactive sites), natural charges, Wiberg bond indexes (bond orders), electron delocalization. |

Advanced Applications in Materials Science and Functional Chemistry

Mechanistic Understanding of Ultraviolet Radiation Absorption and Energy Dissipation in Cinnamate (B1238496) Esters

Cinnamate esters, including ethyl trans-4-ethoxycinnamate, are distinguished by their ability to absorb ultraviolet (UV) radiation, primarily in the UVB spectrum (280–320 nm). This absorption is attributed to the electronic structure of the molecule, specifically the π-conjugated system encompassing the phenyl ring, the acrylic acid moiety, and the ester group. Upon absorbing a photon of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically a ¹ππ* state.

The primary mechanism for dissipating this absorbed energy is through a highly efficient and rapid non-radiative decay (NRD) process. This process prevents the energy from causing harmful photochemical reactions that could lead to degradation or the formation of reactive species. The key energy dissipation pathways for cinnamate esters are:

trans-cis Isomerization: A predominant pathway is the isomerization around the carbon-carbon double bond. researchgate.netresearchgate.netatamanchemicals.comatamanchemicals.com The stable trans isomer, upon excitation, can twist into the less stable cis isomer, providing a route to return to the ground state. researchgate.netatamanchemicals.comatamanchemicals.com This geometric change is a crucial part of the energy conversion process, effectively turning harmful UV energy into thermal energy. researchgate.net However, this isomerization can also lead to a decrease in UV absorption efficacy, as the cis isomer often has a lower molar absorptivity. nih.govresearchgate.net

[2+2] Cycloaddition: At higher concentrations, an excited cinnamate molecule can react with a ground-state molecule to form cyclobutane (B1203170) dimers, known as truxillic or truxinic acid derivatives. nih.govnih.govrsc.org This photodimerization is a second-order reaction and represents another pathway for energy dissipation, though it alters the chemical structure of the absorber. nih.govrsc.org

The efficiency of these deactivation processes is influenced by substituents on the phenyl ring. Electron-donating groups, such as the ethoxy group in this compound, can modulate the energy levels of the excited states and influence the preferred decay pathway. rsc.orgresearchgate.net

Strategies for Enhancing Photostability and Chemical Resilience

The inherent photo-instability of cinnamate esters, primarily due to trans-cis isomerization and photodimerization, can limit their long-term effectiveness. researchgate.netatamanchemicals.com Consequently, significant research has focused on strategies to improve their stability.

One effective strategy to enhance photostability is through supramolecular complexation, where the cinnamate ester (the "guest") is encapsulated within a larger host molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for this purpose.

Research on the sunscreen agent 2-ethylhexyl-p-dimethylaminobenzoate, a molecule with structural similarities to cinnamate esters, demonstrates that complexation with hydroxypropyl-β-cyclodextrin significantly reduces irradiation-induced degradation. nih.gov The inclusion of the UV filter within the CD cavity sterically hinders the molecular movements required for both isomerization and dimerization. nih.gov This encapsulation limits the interaction of the photo-excited guest molecule with neighboring molecules, thereby improving its stability. The formation of a 1:1 complex is a common stoichiometry observed in these systems. nih.gov This principle of stabilization via encapsulation is broadly applicable to other photolabile compounds, including cinnamate esters.

The immediate chemical environment, or matrix, plays a crucial role in the photochemical behavior of cinnamate esters. Formulation science leverages these effects to enhance stability. Key factors include:

Solvent Polarity: The polarity of the solvent or oil phase in an emulsion can influence the rate of photodegradation. Studies on 2-ethylhexyl-4-methoxycinnamate (EHMC) show that a high polarity of the oil phase is advantageous for the photostability of the compound. nih.govrsc.org This is because the molar fraction of the more strongly absorbing trans-isomer is augmented at lower polarity, leading to more photons being absorbed per molecule and a higher reaction rate constant. nih.govrsc.org

Presence of Other UV Absorbers and Quenchers: The inclusion of other molecules can significantly alter photostability. For instance, triplet-triplet energy transfer can occur from a photolabile molecule to a cinnamate ester if the triplet energy level of the cinnamate is lower, offering a stabilization pathway for the former. rsc.org

| Factor | Effect on Photostability | Mechanism |

| High Polarity of Matrix | Increases Photostability | Decreases the molar fraction of the more reactive trans-isomer. nih.govrsc.org |

| High Concentration of Cinnamate | Decreases Photostability (initially) | Increases the probability of bimolecular reactions like [2+2] cycloaddition. nih.govrsc.org |

| Very High Overall Concentration | Increases Photostability | "Self-screening" effect reduces the number of photons absorbed per molecule. nih.govrsc.org |

| Supramolecular Complexation | Increases Photostability | Steric hindrance within the host cavity restricts isomerization and dimerization. nih.gov |

Role as Intermediate Building Blocks in Complex Organic Synthesis

This compound and its close analog, ethyl p-methoxycinnamate, are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The molecule possesses several reactive sites—the ester, the alkene, and the aromatic ring—that can be targeted for chemical modification.

Ethyl p-methoxycinnamate, a major compound isolated from the tropical plant Kaempferia galanga, serves as an important starting material for various chemical modifications. researchgate.netresearchgate.net It can undergo reactions such as:

Transesterification: The ethyl ester can be converted to other esters, such as octyl p-methoxycinnamate (a common sunscreen agent), by reacting it with a different alcohol. researchgate.net

Hydrolysis: The ester can be hydrolyzed under alkaline conditions to yield the corresponding trans-4-methoxycinnamic acid, which can then be used in further synthetic steps. researchgate.net

Reactions at the Double Bond: The alkene moiety can participate in addition reactions or be targeted for oxidation or reduction.

Knoevenagel-Doebner Reaction: The synthesis of the parent cinnamic acid is often achieved via the Knoevenagel-Doebner condensation, reacting an aromatic aldehyde (like p-anisaldehyde) with malonic acid, followed by esterification to produce the final cinnamate ester. acs.org

These reactions allow chemists to use the cinnamate scaffold to build more complex molecules, including pharmaceuticals and other functional materials. nih.gov

Integration into Polymeric Systems: Photostabilization and Photocrosslinking Mechanisms

The incorporation of cinnamate moieties into polymer backbones is a widely used strategy to create photoresponsive materials. This integration serves two primary purposes: photostabilization and photocrosslinking.

Photostabilization: When incorporated into a polymer matrix, cinnamate groups can function as UV absorbers, protecting the bulk polymer from photodegradation. nih.gov They absorb harmful UV radiation and dissipate the energy through the mechanisms described in section 6.1, thereby preventing the formation of free radicals that would otherwise lead to chain scission and loss of mechanical properties in the host polymer. nih.gov

Photocrosslinking: The most significant application of cinnamates in polymer science is for photocrosslinking. Upon exposure to UV light (typically >260 nm), the cinnamate groups undergo a [2+2] photocycloaddition reaction to form cyclobutane rings (dimers). nih.gov When these cinnamate groups are attached to polymer chains, this dimerization creates crosslinks between the chains, transforming a soluble or thermoplastic material into an insoluble and rigid network. nih.govcapes.gov.br This process is highly efficient and can proceed without the need for a photoinitiator. nih.gov The resulting crosslinked network often exhibits enhanced thermal stability and solvent resistance. Furthermore, the photocleavage of these cyclobutane rings is possible by irradiating with shorter wavelength UV light (<260 nm), offering a degree of photoreversibility. nih.gov

This photocrosslinking technology is fundamental to the production of photoresists in microelectronics and has found applications in creating biodegradable elastomers and other smart materials. nih.gov

Design and Synthesis of Novel Chromophores and Photoswitchable Materials

The inherent photoresponsive nature of the cinnamate structure makes it an excellent platform for designing advanced functional materials.

Novel Chromophores: By chemically modifying the basic cinnamate structure, new chromophores with tailored absorption properties can be synthesized. For example, extending the π-conjugated system by adding other aromatic groups can shift the absorption wavelength to different parts of the spectrum. nih.govmdpi.com This allows for the creation of molecules that absorb UVA or even visible light. The synthesis of novel oleanolic acid-cinnamic acid ester derivatives is one example where the cinnamate moiety is part of a larger, more complex chromophoric system designed for specific biological activities. nih.gov

Photoswitchable Materials: The reversible photochemical reactions of cinnamates are exploited to create materials whose properties can be controlled with light.

Isomerization-Based Switching: The trans-cis isomerization can be used to alter the properties of a material. For instance, incorporating cinnamate-derived chiral dopants into liquid crystal elastomers allows for the creation of mechanochromic materials. nih.gov UV irradiation causes E/Z (trans/cis) isomerization, which changes the pitch of the cholesteric liquid crystal and thus its reflected color. nih.gov

Dimerization-Based Switching: The reversible [2+2] cycloaddition is used to create materials for optical data storage. Cinnamate-based inverse-opal films can undergo reversible photodimerization under 365 nm light and cleavage under 254 nm light. researchgate.net This switching changes the Bragg diffraction wavelength of the photonic film, allowing data to be written and read optically. researchgate.net

These examples demonstrate that the cinnamate scaffold is a versatile building block for the bottom-up design of sophisticated materials that respond to external light stimuli.

Isolation and Chemical Ecology of Cinnamate Esters

Methodologies for Extraction and Purification from Natural Sources (e.g., Kaempferia galanga for the 4-methoxy analog)

The rhizome of Kaempferia galanga is a rich natural source of ethyl p-methoxycinnamate, a major secondary metabolite. mdpi.comoup.com Various methods have been developed and optimized for its extraction and subsequent purification, each with distinct advantages in terms of yield, purity, and scalability.

A range of extraction techniques have been reported, including traditional methods like maceration and Soxhlet extraction, as well as more advanced techniques such as water distillation and supercritical fluid extraction. The choice of solvent is a critical parameter, with solvents of varying polarities being used to selectively extract the target compound. For instance, non-polar solvents like n-hexane have been shown to be effective for extracting the non-polar ethyl trans-p-methoxycinnamate. oup.com

One study reported that maceration of K. galanga rhizomes in n-hexane yielded 1.43% and 1.84% of ethyl trans-p-methoxycinnamate from two different varieties of the plant. oup.com Another investigation found that Soxhlet extraction with n-hexane provided the highest yield (1.99% based on dried herb weight), although with lower purity compared to water distillation. frontiersin.org Water distillation, on the other hand, yielded a product with high purity and was suitable for both fresh and dried rhizomes. frontiersin.org Cold maceration with 70% ethanol (B145695) has also been employed, followed by filtration and solvent evaporation. mdpi.com

Purification of the crude extract is typically achieved through recrystallization or column chromatography. Recrystallization using a mixture of methanol (B129727) and water has been shown to yield white, needle-like crystals of ethyl p-methoxycinnamate. nih.gov Column chromatography over silica (B1680970) gel is another common method for obtaining the compound in high purity. nih.gov

The following interactive data table summarizes various extraction and purification methodologies for ethyl p-methoxycinnamate from Kaempferia galanga as reported in the scientific literature.

| Extraction Method | Solvent | Plant Part | Reported Yield | Reference |

|---|---|---|---|---|

| Maceration | n-Hexane | Rhizomes | 1.43% - 1.84% | oup.com |

| Maceration | 70% Ethanol | Rhizomes | 14.56% (rainy season), 5.79% (dry season) | mdpi.com |

| Soxhlet Extraction | n-Hexane | Dried Herb | 1.99% | frontiersin.org |

| Water Distillation | Water | Fresh or Dried Herb | High Purity | frontiersin.org |

| Percolation | Ethanol | Rhizomes | 1.25% | nih.gov |

Biosynthetic Pathways and Metabolic Engineering Approaches

While the specific biosynthetic pathway for ethyl trans-4-ethoxycinnamate has not been extensively detailed in scholarly literature, a putative pathway can be constructed based on the well-established general phenylpropanoid pathway in plants. oup.commdpi.com This pathway is responsible for the synthesis of a vast array of secondary metabolites derived from the amino acid phenylalanine. frontiersin.orgmdpi.com

The biosynthesis would likely commence with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. oup.commdpi.com This is a pivotal step that channels carbon from primary metabolism into the phenylpropanoid pathway. nih.gov The cinnamic acid would then undergo hydroxylation at the para-position of the phenyl ring, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), to produce p-coumaric acid. oup.commdpi.com

To arrive at the 4-ethoxy substitution, a subsequent ethylation step is required. This would likely be catalyzed by an O-ethyltransferase, an enzyme that transfers an ethyl group, presumably from a donor molecule like S-adenosylethanolamine, to the hydroxyl group of p-coumaric acid. The final step in the biosynthesis would be the esterification of the resulting 4-ethoxycinnamic acid with ethanol, a reaction that could be catalyzed by an alcohol acyltransferase.

Metabolic engineering presents a promising avenue for the heterologous production of this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. purdue.edunih.gov Such an approach would involve the introduction of the necessary biosynthetic genes into a suitable microbial chassis.

A potential metabolic engineering strategy would involve:

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of the precursors phenylalanine and ethanol. nih.gov This could involve the overexpression of genes in the shikimate pathway, which leads to aromatic amino acids. mdpi.com

Introducing the Core Phenylpropanoid Pathway: Expressing heterologous genes for phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) to convert phenylalanine to p-coumaric acid. purdue.edu

Engineering the Ethoxy Moiety: Identifying and expressing a suitable O-ethyltransferase. This might involve screening for enzymes with the desired activity or protein engineering of known O-methyltransferases to alter their substrate specificity.

Final Esterification Step: Introducing a gene encoding an alcohol acyltransferase capable of esterifying 4-ethoxycinnamic acid with ethanol.

The successful implementation of such a strategy could enable the sustainable and scalable production of this compound, independent of its natural availability.

常见问题

Basic: What are the recommended methods for synthesizing and verifying the purity of ethyl trans-4-ethoxycinnamate?

Answer:

Synthesis typically involves esterification of trans-4-ethoxycinnamic acid with ethanol under acid catalysis (e.g., sulfuric acid). Purity verification requires chromatographic techniques such as HPLC or GC-MS, complemented by melting point analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity by identifying peaks corresponding to the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.05 ppm for CH₂) and the ester carbonyl (δ ~167 ppm in ¹³C NMR). Purity grades (e.g., 97% as noted in commercial samples ) should be cross-validated using triplicate measurements to minimize instrumental error .

Basic: How should researchers characterize the physicochemical properties of this compound for reproducibility?

Answer:

Key properties include:

- LogP : 2.27 (indicative of moderate lipophilicity, relevant for bioavailability studies) .

- SMILES :

CCOC(=O)/C=C/C1=CC=C(C(OCC)=O)C=C1for stereospecific synthesis . - UV-Vis spectra : Confirm λmax values (e.g., ~290 nm for cinnamate derivatives) to assess conjugation effects.

Standardize protocols using IUPAC guidelines and report deviations (e.g., solvent polarity effects on LogP). Raw data (e.g., chromatograms, spectra) should be archived in appendices for peer review .

Advanced: What methodologies are suitable for investigating structure-activity relationships (SAR) of this compound derivatives?

Answer:

Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., tyrosinase inhibitors). Compare binding energies of derivatives with modified substituents (e.g., 4-nitro vs. 4-methoxy groups ).

QSAR modeling : Incorporate descriptors (e.g., Hammett constants for substituent effects) to predict bioactivity. Validate models with leave-one-out cross-validation (R² > 0.8).

In vitro assays : Pair computational results with enzymatic inhibition assays, ensuring negative controls (e.g., DMSO-only) are included to isolate solvent effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., MIC vs. IC50) and cell lines. Address confounding factors (e.g., solvent choice in cell viability tests ).

Sensitivity analysis : Quantify the impact of methodological differences (e.g., incubation time, concentration ranges) using ANOVA.

Replication studies : Reproduce conflicting experiments under standardized conditions, documenting raw data and error margins (e.g., ±5% for HPLC purity ).

Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values. Report 95% confidence intervals.

- ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., 0.1–100 µM), adjusting for multiple comparisons via Tukey’s HSD.

- Error propagation : Include uncertainty from pipetting (±0.5 µL) and spectrophotometric readings (±2% absorbance) in final calculations .

Advanced: How can researchers validate computational predictions of this compound’s solubility and partition coefficients?

Answer:

Experimental validation : Use shake-flask methods for solubility (logS) and octanol-water partitioning (logP) at 25°C. Compare results with predicted values from software (e.g., ChemAxon).

Thermodynamic consistency : Ensure ΔG calculations align with experimental solubility (e.g., ±0.3 log units ).

Cross-laboratory collaboration : Share datasets via platforms like NIST Chemistry WebBook to mitigate instrument-specific biases .

Advanced: What ethical considerations arise when designing in vivo studies involving this compound?

Answer:

- 3Rs principle : Justify animal use via literature reviews confirming no prior in vitro alternatives. Limit cohort sizes using power analysis (α = 0.05, β = 0.2).

- Data transparency : Pre-register protocols (e.g., OSF registries) and disclose conflicts of interest (e.g., funding sources ).

- Ethical oversight : Submit study designs to institutional review boards (IRBs), including euthanasia methods and pain mitigation strategies .

Basic: What gaps exist in the current literature on this compound’s environmental impact?

Answer:

- Degradation studies : Limited data on photolytic half-life in aquatic systems. Propose experiments under simulated sunlight (300–800 nm) with LC-MS monitoring.

- Ecotoxicity : Absence of chronic exposure data for non-target organisms (e.g., Daphnia magna). Prioritize OECD 211 guideline compliance .

- Metabolite profiling : Identify transformation products via HRMS and assess their bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。